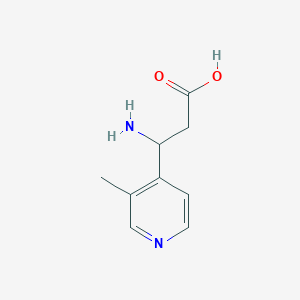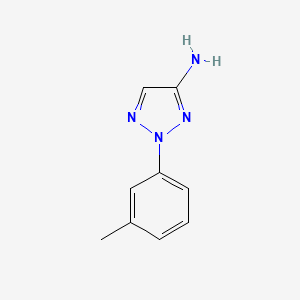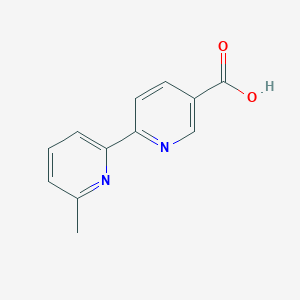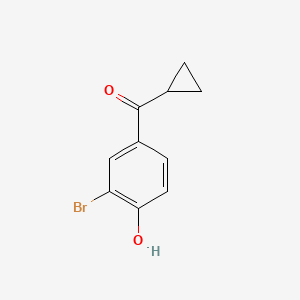![molecular formula C10H17N3O B13303627 N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling of the Rings: The final step involves coupling the oxazole and pyrrolidine rings through a methylamine linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole and pyrrolidine rings.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
- N-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-[(3S)-2-oxo-3-pyrrolidinyl]-3-penten-2-yl}-L-leucinamide
Uniqueness
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine is unique due to its specific combination of the oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9/h7,9,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
PCPCCARECSKSKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CO1)CN(C)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)

![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)

![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
amine](/img/structure/B13303628.png)



